N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine
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Overview
Description
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities. They can act on various targets depending on their structure and substituents. For instance, some oxadiazole derivatives have been found to inhibit serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Biochemical Pathways
The affected biochemical pathways can also vary depending on the specific target of the compound. For instance, if the compound targets serine/threonine kinases, it could affect the MAP kinase signal transduction pathway , which plays a crucial role in various cellular processes including growth, differentiation, and response to external stimuli.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways it affects. For instance, if the compound inhibits serine/threonine kinases, it could potentially disrupt the MAP kinase signal transduction pathway , leading to alterations in cellular growth, differentiation, and response to external stimuli.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain 1,3,4-oxadiazole derivatives have been found to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine typically involves the cyclization of acyclic precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach involves the use of acylhydrazide intermediates, which can react with various reagents to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines .
Scientific Research Applications
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is known for its antibacterial, antiviral, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine include other oxadiazole derivatives, such as:
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-(4-{5-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZWGQLXKZEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649936 |
Source
|
Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-83-3 |
Source
|
Record name | N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944450-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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